molecular formula C8H8FIN2O2 B1400603 Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate CAS No. 1001070-26-3

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Cat. No.: B1400603
CAS No.: 1001070-26-3
M. Wt: 310.06 g/mol
InChI Key: BKICDOFFHXPJSM-UHFFFAOYSA-N
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Description

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H8FIN2O2 . It has a molecular weight of 310.06 g/mol .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, ethyl (6-fluoropyridin-2-yl)carbamate reacts with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at -78℃ for 2 hours . In the second stage, iodine is added to the mixture and stirred for 1 hour at -78℃ . The reaction mixture is then quenched with a saturated Na2S2O3 solution and allowed to warm to ambient temperature . Ethyl acetate is added to the mixture and the organic layer is washed with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated . The resulting residue is purified by flash chromatography to afford the product .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and an iodine atom at the 3-position . The pyridine ring is also substituted with a carbamate group, which includes an ethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .

Scientific Research Applications

  • Synthesis of Potential Anticancer Agents

    • Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate has been explored in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, potential anticancer agents. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
  • Development of Anticancer Analogues

    • Alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, closely related to this compound, have been conducted to develop novel anticancer agents. These studies focus on the necessity of a carbamate group for activity and the impact of substituent modifications (Temple, Rener, & Comber, 1989).
  • Chemiluminescence Studies

    • The chemiluminescent reactions involving ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate, a derivative of this compound, have been investigated. This research provides insights into the mechanism of chemiluminescence and the intermediate formation of 1,2-dioxetanone (Ciscato et al., 2014).
  • Surface-Enhanced Raman Scattering

    • Ethyl carbamate, structurally related to this compound, has been detected in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method showcases the potential of ethyl carbamate derivatives in analytical chemistry, particularly in the detection of toxic compounds in food and beverages (Yang et al., 2013).
  • Toxicological Studies

    • Ethyl carbamate, a compound related to this compound, has been extensively studied for its toxic effects. Studies focus on its presence in fermented food and beverages, potential carcinogenicity, and strategies for mitigating its impact on human health (Weber & Sharypov, 2009).

Safety and Hazards

The safety information available indicates that Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

ethyl N-(6-fluoro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIN2O2/c1-2-14-8(13)12-7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKICDOFFHXPJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728898
Record name Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-26-3
Record name Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001070-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.6 ml (0.18 mol) TMEDA was added to a solution of compound 56 (13.41 g, 72.9 mmol) dissolved in 300 ml anhydrous THF. The mixture was cooled to −78° C. (under N2). To the stirred reaction mixture was added 76 ml (2.5 M n-BuLi) and the mixture was stirred for 2 hours at −78° C. After the addition of I2(48 g, 0.17 mol), the mixture was stirred for 1 hour at −78° C. The reaction mixture was subsequently quenched with a saturated Na2S2O3 solution and allowed to warm to ambient temperature. Ethyl acetate was added to the mixture and the organic layer was washed with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE (1/3) to 1/1) and afforded (6-fluoro-3-iodo-pyridin-2yl)-carbamic acid ethyl ester (57) (amorphous, 15.86 g, 70%). 1H-NMR (400 MHz, CDCl3): δ 8.07 (bt, J=8 Hz, 1H), 7.24-7.14 (bs, 1H), 6.49 (dd, J=8 Hz, 3 Hz, 1H), 4.29 (q, J=8 Hz, 2H), 1.35 (t, J=8 Hz, 3H). (TLC diethyl ether/PE 1/1 Rf 0.27).
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
13.41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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